5-Fluoro-L-norvaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10FNO2 |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
(2S)-2-amino-5-fluoropentanoic acid |
InChI |
InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
LNDUKXGUOHGKNL-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CF |
Canonical SMILES |
C(CC(C(=O)O)N)CF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic and Analogous 5 Fluoro L Norvaline Species
Stereoselective Synthesis Strategies for Enantiopure 5-Fluoro-L-norvaline in Research
The synthesis of enantiopure this compound is a significant challenge that has been addressed through various innovative strategies. These methods are designed to control the stereochemistry at the α-carbon, ensuring the production of the biologically relevant L-enantiomer, which is essential for applications in peptide and protein engineering. chemrxiv.orgbeilstein-journals.org
Deconstructive Fluorination Approaches and Yield Optimization
A novel and efficient method for synthesizing derivatives of this compound involves the deconstructive fluorination of cyclic amines. nih.govnih.gov This strategy utilizes the ring-opening of a piperidine (B6355638) precursor to introduce the fluorine atom. Specifically, an L-pipecolic acid derivative can be converted into a this compound derivative in a significantly shortened synthetic route compared to previous methods. nih.gov
The process is mediated by a silver catalyst (AgBF₄) and uses Selectfluor as the fluorinating agent. nih.gov Optimization of the reaction conditions, such as the choice of solvent, is critical for maximizing the yield. For instance, using a 9:1 mixture of acetone (B3395972) and water as the solvent has been found to be superior to other solvent systems like water/acetonitrile. nih.gov This approach represents a powerful strategy for skeletal diversification, turning readily available cyclic amines into valuable linear fluorinated amino acids. nih.govnih.gov A key example demonstrated that a derivative of L-pipecolic acid could be converted to a this compound derivative with a 68% yield in just three steps. nih.govresearchgate.net
Table 1: Optimization of Deconstructive Fluorination
| Entry | Catalyst (equiv) | Fluorinating Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | AgBF₄ (1.5) | Selectfluor | Acetone/H₂O (9:1) | 68 |
| 2 | AgNO₃ (1.5) | Selectfluor | Acetone/H₂O (9:1) | Lower |
| 3 | None | Selectfluor | Acetone/H₂O (9:1) | 0 |
| 4 | AgBF₄ (1.5) | NFSI | Acetone/H₂O (9:1) | No Reaction |
| 5 | AgBF₄ (1.5) | Selectfluor | H₂O/MeCN (9:1) | 51 |
| 6 | AgBF₄ (0.5) | Selectfluor | Acetone/H₂O (9:1) | Modest |
Data derived from studies on deconstructive fluorination of N-Bz piperidine and L-pipecolic acid derivatives. nih.gov
Chiral Catalyst-Mediated Synthesis for Gram-Scale Production (e.g., Ni(II) Complexes)
For producing larger quantities of enantiopure fluorinated amino acids, chiral catalyst-mediated synthesis has proven to be a robust and scalable method. nih.gov A prominent strategy utilizes a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand. beilstein-journals.orgacs.org This method allows for the asymmetric synthesis of a wide array of fluorinated amino acids, including analogs of norvaline, on a gram-scale with excellent enantiomeric excess (ee). chemrxiv.orgbeilstein-journals.org
The core of this process is the alkylation of the nucleophilic glycine equivalent within the Ni(II) complex using a suitable fluorinated alkyl halide. chemrxiv.org Subsequent hydrolysis of the resulting complex releases the desired L-amino acid in high enantiopure form (>94% ee), and the chiral ligand can often be recovered in high yields, making the process economically viable. acs.org This uniform pathway provides access to various Fmoc-protected fluorinated amino acids ready for solid-phase peptide synthesis. acs.org
Table 2: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids via Ni(II) Complex
| Fluorinated Amino Acid | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Fmoc-TfeGly | 76 | >96% | 99% |
| Fmoc-DfeGly | 71 | >96% | 99% |
| Fluorinated Norvaline Analogue | High | >92% | >96% |
| Fluorinated Phenylalanine Analogue | High | >96% | 99% |
Data represents findings from the synthesis of various fluorinated amino acids using the chiral Ni(II) complex method. beilstein-journals.orgacs.org
Enzymatic Synthesis and Biocatalytic Routes to Fluorinated Amino Acids
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amino acids. researchgate.net Enzymes such as ω-transaminases and dehydrogenases are capable of catalyzing the asymmetric synthesis of amino acids from prochiral keto-acid precursors. researchgate.netnih.gov While the direct enzymatic synthesis of this compound is not extensively documented, the principles are well-established for related compounds.
For example, ω-transaminases have been successfully used to produce D-norvaline and other D-amino acids with excellent enantiopurity (>99% ee) from the corresponding α-keto acids. nih.gov Similarly, L-amino acid dehydrogenases and other enzymatic cascades, like the hydantoinase process, are employed for the synthesis of L-amino acids, including L-norvaline. nih.govehu.es The application of these enzymatic systems to a fluorinated precursor, such as 5-fluoro-2-ketopentanoic acid, presents a promising route for the stereoselective synthesis of this compound. Furthermore, type II aldolases have been explored for their ability to use fluoro-pyruvate as a substrate, highlighting the potential of enzymes to handle fluorinated building blocks. mdpi.com
Isotopic Labeling Techniques for Metabolic Tracing and NMR Applications
Isotopic labeling of this compound is essential for its use in studying metabolic pathways and protein-ligand interactions. thermofisher.com Labeling can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H, or the radioactive isotope ¹⁸F. researchgate.netthermofisher.com
Metabolic labeling involves providing cells with an isotopically labeled version of the amino acid, which is then incorporated into newly synthesized proteins. thermofisher.com This allows for the tracking of the amino acid's fate and the quantification of protein synthesis via mass spectrometry (a technique known as SILAC) or for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.comnih.gov For instance, incorporating ¹⁵N-labeled this compound into a protein allows for the use of ¹H-¹⁵N HSQC NMR experiments to monitor changes in the protein's structure upon binding to other molecules. researchgate.net
The fluorine atom in this compound provides a unique advantage for NMR studies. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local environment, making it an excellent intrinsic probe for protein-observed fluorine NMR (¹⁹F NMR). acs.orgnih.gov This technique can be used to study protein structure, dynamics, and ligand binding without the need for other isotopic labels, as the chemical shift of the ¹⁹F nucleus is very responsive to conformational changes. acs.org
Furthermore, labeling with the positron-emitting isotope ¹⁸F transforms this compound into a tracer for Positron Emission Tomography (PET). researchgate.net ¹⁸F-labeled amino acids are valuable tools in oncology for imaging tumor metabolism and growth. researchgate.netacs.org
Rational Design and Synthesis of Functional Derivatives for Probe Development
Beyond its direct use, this compound serves as a scaffold for the rational design of molecular probes to investigate biological systems. chemrxiv.orgpu-toyama.ac.jp The principle of rational design involves strategically modifying a molecule to enhance its function as an inhibitor or to add new functionalities for detection and interaction studies. nih.govresearchgate.net
Functional derivatives of this compound can be synthesized to serve as probes for various applications. For example:
Affinity Probes: Attaching a biotin (B1667282) tag to the amino or carboxyl terminus allows for the identification of binding partners through affinity purification and subsequent mass spectrometry analysis.
Fluorescent Probes: Conjugating a fluorophore enables the visualization of the molecule's localization within cells using fluorescence microscopy.
Photo-crosslinking Probes: Incorporating a photo-activatable group, such as a diazirine or benzophenone, allows for the covalent trapping of transient binding partners upon UV irradiation, facilitating the study of protein-protein or protein-small molecule interactions.
The fluorine atom itself serves as a valuable ¹⁹F NMR probe, but the synthesis of these derivatives expands the toolkit available to researchers for probing the function and interactions of the biological targets of this compound. acs.org
Elucidation of Biochemical and Molecular Mechanisms of 5 Fluoro L Norvaline
Enzyme Inhibition Kinetics and Specificity Studies
The biological activity of 5-fluoro-L-norvaline is significantly defined by its interactions with various enzymes. As an analog of naturally occurring amino acids, it can compete with them for the active sites of enzymes, leading to modulation of metabolic pathways.
Interactions with Amino Acid Metabolizing Enzymes
This compound is predicted to interact with enzymes that normally process L-norvaline or other structurally similar aliphatic amino acids. L-norvaline itself is known to be an inhibitor of enzymes such as arginase and homoserine dehydrogenase. researchgate.net It also serves as a substrate for enzymes like ornithine aminotransferase (OAT), which plays a crucial role in glutamate (B1630785) metabolism by converting ornithine and α-ketoglutarate into glutamate-5-semialdehyde and glutamate. nih.gov
The introduction of a highly electronegative fluorine atom at the terminal (5th) carbon of the L-norvaline side chain is expected to alter its binding affinity and reactivity with these enzymes. The fluorine atom can modify the electronic distribution of the molecule, potentially leading to stronger or weaker interactions within an enzyme's active site compared to the non-fluorinated parent compound. Enzymes that metabolize amino acids are often stereoselective, and while this compound retains the L-configuration, the altered side chain can affect its recognition and processing. acs.org For instance, in various amino acid-metabolizing enzymes, such as those involved in cancer immunotherapy, substrate specificity is a key determinant of their biological effect. frontiersin.org The fluorinated analog could act as a competitive or non-competitive inhibitor, disrupting normal amino acid homeostasis. wikipedia.org
Mechanisms of Antimetabolite Action
An antimetabolite is a substance that interferes with normal cellular metabolism by mimicking the structure of a natural metabolite. lecturio.com By virtue of its structural analogy to proteinogenic amino acids like leucine (B10760876) and isoleucine, as well as to L-norvaline itself, this compound functions as an antimetabolite. pharmacologyeducation.orgfrontiersin.org Its primary mechanism of action is enzyme inhibition. wikipedia.org
The most common form of inhibition by substrate analogs is competitive inhibition, where the inhibitor molecule binds reversibly to the enzyme's active site, preventing the natural substrate from binding. sci-hub.sepressbooks.pubucdavis.edu The outcome is a decrease in the rate of the enzymatic reaction. The effectiveness of a competitive inhibitor is determined by its concentration and its affinity for the enzyme, quantified by the inhibition constant (Kᵢ). pressbooks.pub In the case of this compound, it would compete with natural amino acids for the active sites of enzymes involved in their synthesis, degradation, or utilization, thereby disrupting these essential metabolic pathways.
Table 1: Principles of Reversible Enzyme Inhibition This table outlines the fundamental types of reversible enzyme inhibition, which are relevant to understanding the potential antimetabolite actions of this compound.
| Inhibition Type | Description | Effect on Vmax | Effect on KM |
| Competitive | Inhibitor binds only to the free enzyme's active site. ucdavis.edu | Unchanged pressbooks.pub | Apparent KM increases pressbooks.pub |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.org | Apparent Vmax decreases wikipedia.org | Apparent KM decreases wikipedia.org |
| Non-competitive | Inhibitor binds to both the free enzyme and the ES complex at an allosteric site with equal affinity. wikipedia.org | Apparent Vmax decreases pressbooks.pub | Unchanged pressbooks.pub |
| Mixed | Inhibitor binds to both the free enzyme and the ES complex at an allosteric site with different affinities. | Apparent Vmax decreases | Apparent KM can increase or decrease |
Perturbation of Protein Synthesis and Post-Translational Processes
Beyond its role as an inhibitor of metabolic enzymes, this compound can interfere directly with the machinery of protein synthesis, leading to the production of modified proteins with altered functions.
Substrate Analog Behavior in Ribosomal Protein Synthesis
The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (AARS), which are responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.gov However, the substrate specificity of AARS is not absolute, and they can sometimes recognize and activate non-canonical amino acids that are structurally similar to their cognate substrates. nih.govacs.org
It is highly probable that this compound can be recognized by an AARS, such as leucyl-tRNA synthetase or isoleucyl-tRNA synthetase, due to its structural resemblance to these amino acids. Research on other fluorinated analogs, such as trifluoronorvaline (TfNVal), has shown that they can be substrates for IleRS. acs.org Once this compound is mistakenly charged onto a tRNA, it is delivered to the ribosome and incorporated into the growing polypeptide chain during translation. nih.govacs.org This process results in the synthesis of proteins where one or more canonical amino acid residues are replaced by the fluorinated analog. nih.gov
Impact on Protein Folding and Conformational Stability
The incorporation of a non-canonical amino acid like this compound can have profound effects on the folding and stability of the resulting protein. plos.org Fluorine is more hydrophobic than hydrogen, and replacing C-H bonds with C-F bonds in an amino acid side chain generally increases its hydrophobicity. acs.org When this compound is incorporated into the hydrophobic core of a protein, it can enhance the hydrophobic interactions that drive protein folding and stabilize the native structure. mdpi.comrfppl.co.in
Furthermore, fluorinated amino acids can exert a "pre-organization" effect. plos.org The conformational preferences of the fluorinated side chain can steer the polypeptide backbone towards its native conformation, thereby increasing the thermodynamic stability of the folded protein. plos.org Studies with proteins containing analogs like (2S,4R)-4-fluoroproline have demonstrated a measurable increase in conformational stability against both thermal and chemical denaturation. plos.org
Effects on Enzymatic Catalysis and Activity via Incorporation
When this compound is incorporated into an enzyme, its catalytic activity can be significantly altered. The replacement of a native amino acid with its fluorinated analog, particularly within or near the active site, can modify the site's size, shape, and electronic environment. Research on a glycosyltransferase showed that introducing a 5-fluoro group into the donor substrate converted it from a substrate into a competitive inhibitor, demonstrating the powerful effect of a single fluorine atom on catalysis. nih.gov
If this compound replaces a residue critical for substrate binding, transition state stabilization, or conformational changes required for catalysis, the enzyme's efficiency may be drastically reduced. Conversely, in some engineered systems, the unique properties of a fluorinated residue could potentially enhance catalytic activity or alter substrate specificity, making it a tool for enzyme engineering. frontiersin.org The precise effect depends entirely on the specific enzyme and the location of the incorporated analog.
Molecular Recognition and Binding Affinity Analysis of this compound
The interaction of this compound with its biological targets is a key aspect of its mechanism of action. This section delves into the specifics of its molecular recognition and binding affinity, primarily focusing on its interaction with ornithine aminotransferase (OAT).
Molecular Recognition
Molecular recognition describes the specific non-covalent interactions between two or more molecules. mdpi.com In the context of this compound, this involves its binding to the active site of enzymes like OAT. The stereochemistry of the compound plays a crucial role, with the L-form being preferentially recognized by mammalian enzymes.
Crystal structure analysis of a related inhibitor, (2S, 5S)-5-fluoromethylornithine, in complex with OAT reveals the key residues involved in binding. rcsb.org The alpha-carboxylate group of the inhibitor forms a strong salt bridge with Arg180, while the alpha-amino group is involved in a short hydrogen bond with Tyr55. rcsb.org It is proposed that the natural substrate, L-ornithine, utilizes this same recognition site. rcsb.org Furthermore, the neutralization of the active site residue Arg413 by a salt bridge with Glu235 is suggested to be important for the productive binding of both the inhibitor and the natural substrate. rcsb.org
Binding Affinity and Inhibition Kinetics
The fluorine atom in this compound can enhance its binding affinity to target enzymes, leading to altered biological activity. The primary mechanism of action for many fluorinated amino acid analogs is the inhibition of enzyme activity.
Research on a similar compound, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, which also acts as an inactivator of human OAT, provides insights into the binding and inhibition process. mdpi.comosti.gov Studies have shown that this compound primarily inactivates hOAT through noncovalent interactions, with covalent binding being a minor component of the total inhibition. mdpi.comosti.gov This is a unique characteristic compared to other monofluoro-substituted derivatives. mdpi.comosti.gov
While specific KI and kinact values for this compound with OAT are not detailed in the provided search results, the data for a related fluorinated cyclopentene (B43876) derivative's interaction with human OAT (hOAT) and GABA-aminotransferase (GABA-AT) can offer a comparative perspective.
Table 1: Kinetic Constants for the Inhibition of hOAT and GABA-AT by a Fluorinated Cyclopentene Derivative
| Enzyme | Inhibitor | KI (mM) | kinact (min-1) | kinact/KI (M-1s-1) |
| hOAT | (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | 0.47 ± 0.05 | 0.19 ± 0.01 | 6.7 |
| GABA-AT | (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | 0.11 ± 0.01 | 0.40 ± 0.01 | 61 |
Data adapted from a study on (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid. mdpi.com
This table illustrates that the fluorinated cyclopentene derivative shows a higher inactivation efficiency against GABA-AT compared to hOAT. mdpi.com The presence of a double bond in this compound was found to significantly improve its inactivation efficiency against both enzymes when compared to its saturated counterpart. mdpi.com
Investigation of 5 Fluoro L Norvaline Metabolism and Cellular Transport Dynamics in Research Models
Cellular Uptake Mechanisms and Amino Acid Transporter Characterization
The entry of 5-Fluoro-L-norvaline into cells is a critical first step for its biological activity and is mediated by specific transport proteins. As a structural analog of a natural amino acid, its uptake is facilitated by amino acid transporters. The L-form of this compound is preferentially recognized by mammalian enzymes and transport systems over its D-form, highlighting the stereospecificity of these cellular processes.
Research has pointed towards the involvement of several amino acid transporter systems in the uptake of amino acid analogs. These systems are broadly classified based on their substrate specificity and ion dependence. diva-portal.org Key transporter families include:
L-type Amino Acid Transporters (LATs): These are Na+- and pH-independent exchangers of large, neutral, and aromatic amino acids like leucine (B10760876) and phenylalanine. d-nb.infonih.gov LAT1, a well-studied member of this family, is often overexpressed in cancer cells to meet their high demand for essential amino acids and is a known transporter of amino acid-mimicking drugs. nih.govmdpi.com Given the structural similarity of this compound to large neutral amino acids, LAT1 is a probable candidate for its transport.
System A Transporters (SNATs): These are Na+-dependent transporters for small, neutral amino acids. diva-portal.org
Cationic Amino Acid Transporters (CATs): These transporters are responsible for the uptake of positively charged amino acids like arginine. diva-portal.org In vitro studies with other fluorinated amino acids, such as [18F]1, have shown that their uptake can be inhibited by arginine, suggesting the involvement of cationic amino acid transporters. researchgate.net
The characterization of these transporters often involves competitive inhibition assays, where the uptake of a radiolabeled substrate is measured in the presence of the compound of interest. The affinity of the compound for the transporter is typically reported as an IC50 or Km value. While direct kinetic data for this compound transport is not extensively detailed in the reviewed literature, the general mechanisms of related fluorinated amino acids provide a strong basis for its mode of cellular entry.
Table 1: Major Amino Acid Transporter Systems and Their Characteristics
| Transporter System | Key Substrates | Ion Dependence | Relevance to this compound Uptake |
|---|---|---|---|
| L-type Amino Acid Transporter (LAT) | Large neutral amino acids (Leucine, Phenylalanine) | Na+-independent | High: Structural similarity of norvaline to leucine. |
| System A (SNAT) | Small neutral amino acids (Alanine, Serine) | Na+-dependent | Moderate: Potential for interaction depending on specific transporter isoform. |
| Cationic Amino Acid Transporter (CAT) | Cationic amino acids (Arginine, Lysine) | Na+-independent | Possible: Evidence from other fluorinated amino acids suggests potential interaction. researchgate.net |
Intracellular Biotransformation Pathways and Metabolite Profiling in Model Systems
Once inside the cell, this compound can be integrated into metabolic pathways. A primary mechanism of action for many fluorinated amino acid analogs is the irreversible inhibition of specific enzymes. In the case of the related compound, 5-Fluoromethylornithine, it acts as a specific and irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT). glpbio.commedchemexpress.com OAT is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by converting L-ornithine and α-ketoglutarate into glutamate-5-semialdehyde and glutamate (B1630785). semanticscholar.orgmdpi.com
The inhibition by such fluorinated compounds often proceeds via a "suicide inactivation" mechanism. The enzyme recognizes the analog as a substrate and initiates catalysis. However, the presence of the highly electronegative fluorine atom destabilizes a catalytic intermediate, leading to the formation of a reactive species that covalently binds to the enzyme's active site, thereby permanently inactivating it. For 5-Fluoromethylornithine, this leads to a significant increase in ornithine concentrations in tissues. nih.gov It is highly probable that this compound acts on a similar transaminase or other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism.
Table 2: Potential Biotransformation Mechanisms of this compound
| Mechanism | Target Enzyme Class | Expected Outcome |
|---|---|---|
| Suicide Inactivation | Aminotransferases (e.g., OAT) | Covalent modification and irreversible inhibition of the enzyme. glpbio.commedchemexpress.com |
| Metabolic Conversion | Dehydrogenases, Hydroxylases | Formation of modified metabolites (e.g., hydroxylated or keto-acid forms). |
| Protein Incorporation | Aminoacyl-tRNA synthetases | Potential for misincorporation into newly synthesized proteins, leading to altered protein function. mdpi.com |
Subcellular Localization and Compartmental Distribution Studies
The specific location of a compound within a cell is intrinsically linked to its function and mechanism of action. Subcellular localization studies aim to determine the distribution of a molecule among different organelles, such as the nucleus, mitochondria, cytoplasm, and endoplasmic reticulum. mdpi.comfrontiersin.org
Given that a key target for related fluorinated amino acids like 5-Fluoromethylornithine is the mitochondrial enzyme ornithine aminotransferase, it is highly likely that this compound also accumulates in the mitochondria. semanticscholar.orgmdpi.com The transport into the mitochondrial matrix would be a prerequisite for its inhibitory action on OAT.
Experimental techniques to determine subcellular localization include:
Fluorescence Microscopy: This involves tagging the molecule of interest with a fluorescent probe (e.g., Green Fluorescent Protein) and observing its distribution in living cells using confocal microscopy. nih.govmdpi.com
Cell Fractionation: This biochemical approach involves separating different cellular organelles by centrifugation. The concentration of the compound in each fraction is then quantified, often using mass spectrometry, to determine its distribution. frontiersin.org
Advanced Analytical and Spectroscopic Characterization Techniques for 5 Fluoro L Norvaline in Biological Research
Chromatographic Separation and Quantification in Complex Biological Samples
Chromatographic techniques are fundamental for isolating and quantifying 5-Fluoro-L-norvaline from intricate biological matrices such as plasma, cell lysates, and tissue homogenates.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound in biological samples. scielo.brnih.govnih.govnih.govdikma.com.cnnih.gov The development of a sensitive and specific HPLC method is crucial for accurate pharmacokinetic and metabolic studies.
Method development typically involves optimizing several key parameters to achieve good resolution, peak shape, and a short run time. A reversed-phase C18 column is commonly employed for the separation of polar compounds like amino acids. scielo.brnih.govdikma.com.cn The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). scielo.brnih.gov Gradient elution is often preferred over isocratic elution to achieve better separation of the analyte from complex matrix components. dikma.com.cn
Detection is most commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte. scielo.brnih.gov For compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary. The method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. scielo.brnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Fluorinated Amino Acids
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Aqueous buffer (e.g., 0.01 M Ammonium Acetate, pH 3.5) B: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| Detection | UV at ~265 nm |
| Retention Time | Typically < 10 minutes |
This table presents a generalized set of parameters based on methods developed for similar fluorinated compounds and may require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.govnih.govscience.govnih.govnih.govchemrxiv.org For non-volatile molecules like this compound, a derivatization step is essential to increase their volatility and thermal stability. nih.govnih.govchemrxiv.org This typically involves converting the polar functional groups (amine and carboxylic acid) into less polar derivatives, for example, through silylation or esterification. nih.govnih.gov
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. nih.govnih.gov GC-MS offers high sensitivity and selectivity, making it well-suited for metabolomic studies to trace the metabolic fate of this compound. science.govresearchgate.netresearchgate.net
Table 2: Typical GC-MS Workflow for Amino Acid Analysis
| Step | Description |
| Sample Preparation | Extraction of metabolites from the biological matrix. |
| Derivatization | Conversion of non-volatile amino acids into volatile derivatives (e.g., using MSTFA for silylation). |
| GC Separation | Separation of derivatized compounds on a capillary column. |
| MS Detection | Ionization (e.g., Electron Ionization) and mass analysis for identification and quantification. |
This table outlines a general workflow that would be adapted for the specific analysis of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules and studying their interactions with other molecules at an atomic level. nih.gov The presence of the ¹⁹F nucleus in this compound makes it particularly amenable to specialized NMR techniques.
¹⁹F NMR for Direct Detection and Environmental Probing
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for studying fluorine-containing compounds. ucla.eduwikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal. ucla.eduwikipedia.org A key advantage of ¹⁹F NMR in biological research is the near-complete absence of endogenous fluorine in most biological systems, which provides a "clean" spectral window with no background signals. ucla.eduwikipedia.org
The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. ucla.edubeilstein-journals.org This sensitivity allows ¹⁹F NMR to be used as a probe to monitor changes in the conformation of a protein upon binding of this compound or to study the interactions of the fluorinated amino acid with its binding partners. beilstein-journals.orgnih.govnih.govacs.org Changes in the ¹⁹F chemical shift can provide valuable information about binding events, conformational changes, and the polarity of the environment surrounding the fluorine atom. beilstein-journals.orgnih.gov
Table 3: Key Advantages of ¹⁹F NMR in Biological Research
| Feature | Advantage |
| High Sensitivity | Strong signal due to 100% natural abundance and high gyromagnetic ratio. ucla.eduwikipedia.org |
| No Background | Absence of endogenous fluorine in biological systems provides a clear spectral window. ucla.eduwikipedia.org |
| Environmental Sensitivity | Chemical shift is highly responsive to changes in the local environment. ucla.edubeilstein-journals.org |
| Wide Chemical Shift Range | Large spectral dispersion allows for the resolution of multiple fluorine signals. ucla.edu |
Multidimensional NMR for Protein-Bound this compound
While one-dimensional ¹⁹F NMR is excellent for direct detection, multidimensional NMR techniques are necessary to obtain detailed structural information about this compound when it is bound to a protein. nih.gov Experiments such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to observe changes in the protein backbone upon ligand binding. nih.gov
Furthermore, specialized multidimensional NMR experiments can be designed to correlate the ¹⁹F nucleus with nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) in the protein. These experiments can provide through-space distance constraints (e.g., via Nuclear Overhauser Effect, NOE) that are crucial for determining the three-dimensional structure of the protein-ligand complex. This information is vital for understanding the molecular basis of the interaction between this compound and its target protein.
Mass Spectrometry-Based Approaches for Tracing and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is widely used in biological research for the identification, quantification, and structural elucidation of a wide range of molecules, including metabolites. nih.govnih.govnih.gov
In the context of this compound, mass spectrometry-based approaches are invaluable for tracing its metabolic fate and identifying its metabolites in biological systems. nih.gov By coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS), researchers can separate this compound and its metabolites from a complex biological mixture before they are detected by the mass spectrometer. nih.govnih.gov
Tandem mass spectrometry (MS/MS) can be used to further fragment the ions of interest, providing structural information that can be used to identify unknown metabolites. nih.govnih.gov Furthermore, by using isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N), it is possible to trace the metabolic pathways of the compound and quantify the flux through these pathways. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of metabolites. nih.govnih.gov
Table 4: Applications of Mass Spectrometry in this compound Research
| Technique | Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of this compound and its metabolites in complex biological samples. nih.govnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and identification of unknown metabolites of this compound. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification of this compound and its metabolites. nih.govnih.gov |
| Isotope Tracing with MS | Elucidation of metabolic pathways and quantification of metabolic flux using isotopically labeled this compound. |
Radiometric Assays and Imaging for in vitro and ex vivo Studies
Following a comprehensive review of scientific literature, no specific studies detailing radiometric assays or imaging for the in vitro and ex vivo characterization of this compound were identified. Research focusing on the radiolabeling of this compound, particularly with positron-emitting isotopes such as Fluorine-18, and its subsequent evaluation in biological systems, does not appear to be publicly available.
Consequently, detailed research findings, data on its uptake in cell lines, or its biodistribution in preclinical models cannot be provided. The development of a radiolabeled version of this compound would be a necessary first step to enable such studies. This would involve establishing a radiolabeling protocol, followed by in vitro cell uptake assays to determine its transport mechanism and accumulation in cancer cells versus healthy cells. Subsequently, ex vivo biodistribution studies in animal models would be required to understand its organ distribution, tumor targeting efficacy, and clearance profile.
Until such research is conducted and published, a detailed characterization using radiometric and imaging techniques for this compound remains unavailable.
Applications of 5 Fluoro L Norvaline As a Mechanistic Probe in Diverse Biological Systems
Elucidating Amino Acid Metabolic Pathways in Cell Culture Models
5-Fluoro-L-norvaline functions as a powerful probe for dissecting amino acid metabolic networks, primarily through its potent and specific inhibition of key enzymes. By blocking a specific metabolic step, researchers can induce targeted perturbations and observe the downstream consequences, thereby mapping pathway connections and functions.
The primary target of this compound (often studied as 5-Fluoromethylornithine, or 5-FMOrn) is L-ornithine:2-oxo-acid aminotransferase (OAT), a critical mitochondrial enzyme. scispace.comnih.gov OAT sits (B43327) at the crossroads of several metabolic pathways, catalyzing the reversible transamination of L-ornithine to produce glutamate-γ-semialdehyde, which is in equilibrium with Δ1-pyrroline-5-carboxylate. mdpi.com Inhibition of OAT by this compound effectively shuts down this conversion, leading to significant and specific metabolic consequences.
In cell culture and in vivo models, treatment with this inhibitor causes a dramatic and selective increase in the concentration of ornithine in various tissues, while other amino acid levels remain largely unaffected. scispace.comnih.gov This specific accumulation of a single metabolite allows researchers to trace the functional importance of the OAT pathway. For example, by observing which downstream metabolic pools are affected by the buildup of ornithine, investigators can confirm the role of OAT in proline production and the shuttling of carbon skeletons from amino acids into the tricarboxylic acid cycle. scispace.com The use of this compound has been instrumental in establishing the functions of OAT under various physiological and pathological conditions. nih.gov
| Amino Acid | Change Following 5-FMOrn Administration | Significance |
|---|---|---|
| Ornithine | Greatly Enhanced | Demonstrates specific inhibition of OAT, the primary metabolic route for ornithine. nih.gov |
| Other Amino Acids | No Significant Change | Highlights the high specificity of the inhibitor for the OAT pathway. nih.gov |
| Homocarnosine | Decreased (repeated administration) | Suggests secondary effects on dipeptide metabolism due to pathway perturbation. nih.gov |
Characterizing Enzyme Active Sites and Inhibitor Development Principles
This compound is a classic example of a mechanism-based enzyme inactivator, often referred to as a "suicide substrate." scispace.com This class of inhibitors is designed to be chemically unreactive until processed by the target enzyme's catalytic machinery. This mechanism provides exceptional specificity and allows the inhibitor to be used as a probe to label and identify amino acid residues within the enzyme's active site.
The inactivation of ornithine aminotransferase (OAT) by this compound proceeds as follows:
The enzyme recognizes this compound as a substrate analogue and binds it in the active site.
The enzyme's catalytic mechanism initiates a reaction, which in this case involves the pyridoxal (B1214274) phosphate (B84403) cofactor common to aminotransferases. scispace.com
The presence of the highly electronegative fluorine atom alters the course of the reaction, leading to the elimination of hydrogen fluoride (B91410) and the generation of a highly reactive electrophilic intermediate within the active site.
This reactive species then forms a covalent bond with a nearby nucleophilic amino acid residue in the active site, permanently inactivating the enzyme.
This irreversible inactivation allows researchers to isolate the modified enzyme-inhibitor complex. Through techniques like mass spectrometry and peptide sequencing, the specific amino acid residue that was covalently labeled can be identified, providing direct evidence of its location and role within the catalytic center. This approach has been fundamental in understanding the structure-function relationships of many enzymes and serves as a key principle in the rational design of new, highly specific drugs. mdpi.comnih.gov
| Inhibitor | Type | Mechanism Principle |
|---|---|---|
| 5-Fluoromethylornithine (5-FMOrn) | Irreversible (Mechanism-Based) | Acts as a suicide substrate, leading to covalent modification of the active site. scispace.comnih.gov |
| L-Canaline | Reversible | Forms an oxime with the pyridoxal phosphate cofactor, blocking catalysis. scispace.com |
| Gabaculine | Irreversible | A mechanism-based inhibitor that targets gamma-aminotransferases. mdpi.com |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid | Irreversible (Mechanism-Based) | Inactivates OAT through an enamine mechanism. mdpi.com |
Investigating Gene Expression and Protein Regulation in Response to Metabolic Perturbations
While direct studies extensively detailing the use of this compound to investigate global gene and protein expression are not widely published, its function as a specific metabolic probe makes it an ideal tool for such research. By inducing a precise metabolic stress—the accumulation of ornithine—it allows for the study of cellular responses to a specific metabolic imbalance.
The principle is well-established using other fluorinated metabolites, such as 5-fluorouracil (B62378) (5-FU). Treatment of cells with 5-FU leads to widespread changes in gene expression and protein abundance as the cell attempts to cope with the induced metabolic disruption and cytotoxicity. mdpi.commdpi.comnih.gov Proteomic and transcriptomic analyses of 5-FU-treated cancer cells have identified numerous proteins and genes whose expression levels change, revealing mechanisms of drug resistance and cellular stress responses. nih.govnih.gov
Similarly, treating cell cultures with this compound would provide a cleaner, more targeted system to ask specific questions about metabolic regulation. For instance:
Transcriptional Response: How do cells transcriptionally respond to high intracellular levels of a single amino acid like ornithine?
Translational Control: Are specific proteins upregulated or downregulated to manage the ornithine excess or the lack of OAT-derived products?
Stress Pathways: Does the perturbation of this specific metabolic node activate broader cellular stress pathways, such as the integrated stress response or the unfolded protein response?
By using this compound to inhibit OAT and then applying modern omics techniques (transcriptomics, proteomics), researchers can map the specific regulatory networks that link amino acid metabolism to gene expression and protein synthesis.
Development of Novel Biosensors and Reporter Systems
The development of novel biosensors and reporter systems typically requires a molecule with specific recognition or signaling properties. Biosensors often rely on high-affinity binding between a target molecule and a biological recognition element (like an antibody or receptor) or an engineered protein, which is then coupled to a signal transducer. nih.govmdpi.com Reporter gene assays, on the other hand, are cellular systems used to measure the activity of a promoter or signaling pathway, often using enzymes like luciferase or fluorescent proteins as a readout. promega.comnih.gov
There is currently no significant body of research demonstrating the use of this compound in the development of such biosensors or reporter systems. The compound's primary known function is as an enzyme inactivator. For it to be used in a biosensor, one would likely need to develop a specific binding protein or antibody that recognizes it with high affinity and specificity, which has not been a major focus of research. Similarly, in reporter gene assays, the compound would need to modulate a specific signaling pathway that controls the expression of a reporter gene. While it perturbs metabolism, its direct application in modulating well-defined signaling pathways for reporter assays has not been established.
Computational and Theoretical Approaches to 5 Fluoro L Norvaline Research
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to predict and analyze the interaction between a ligand, such as 5-Fluoro-L-norvaline, and its protein target. researchgate.net These methods are crucial for understanding the structural basis of enzyme inhibition.
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site, estimating the binding affinity through scoring functions. ijpmbs.com For this compound, the process would involve:
Preparation of Structures: Obtaining or modeling the 3D structure of the target enzyme and generating a 3D model of this compound.
Docking Simulation: Using software like AutoDock, the compound is placed into the enzyme's active site in numerous possible conformations. genominfo.orgmdpi.com The program calculates the most likely binding poses and scores them based on factors like electrostatic and van der Waals interactions. ijpmbs.com
Analysis: The resulting poses reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the fluorinated analog and specific amino acid residues in the active site. researchgate.netejmo.org
Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interactions in a physiological environment. mdpi.comnih.gov An MD simulation of the this compound-enzyme complex would track the atomic movements over nanoseconds or microseconds. genominfo.orgmdpi.com This analysis reveals the stability of the binding pose predicted by docking and can highlight conformational changes in the enzyme or ligand upon binding. nih.gov Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. genominfo.orgresearchgate.net
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Binding Affinity (Docking Score) | Predicted binding energy of the compound to the enzyme's active site. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the active site forming bonds or strong interactions with the inhibitor. | Hydrogen bond with Ser144; Hydrophobic interactions with Val124, Leu250 |
| RMSD of Complex | Measures the average deviation of the protein-ligand complex from its initial structure over the simulation time. | Stable at 0.2 nm, indicating a stable binding complex. researchgate.net |
| RMSF of Ligand | Indicates the fluctuation of each atom of the ligand. High values suggest flexibility. | Low fluctuation in the core structure; higher fluctuation in the terminal fluoro group. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. researchgate.netresearchgate.nete3s-conferences.org For this compound, these calculations can elucidate how the introduction of a highly electronegative fluorine atom alters the electron distribution of the norvaline scaffold. nih.govfu-berlin.de
These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure. physchemres.org Key properties derived from these calculations include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and polarizability; a smaller gap suggests higher reactivity. researchgate.netphyschemres.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict sites for nucleophilic or electrophilic attack.
Atomic Charges: Calculating the partial charge on each atom provides a quantitative measure of electron distribution, highlighting the inductive effect of the fluorine atom. biorxiv.orgacs.org
By performing these calculations, researchers can predict the reactivity of this compound, understand its charge distribution for interacting with an enzyme's active site, and provide parameters for more accurate molecular dynamics simulations. nih.govirjweb.com
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Lowered compared to norvaline due to the electronegative fluorine. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Significantly lowered, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. physchemres.org | Altered gap suggests modified reactivity compared to the parent molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Increased due to the polar C-F bond, influencing solubility and interactions. |
| Electrostatic Potential | Visual map of charge distribution. | Strong negative potential near the fluorine atom, indicating a potential hydrogen bond acceptor site. fu-berlin.de |
Systems Biology Modeling of Metabolic Perturbations and Network Analysis
Systems biology approaches aim to understand the broader impact of a molecular intervention on the entire cellular network. tandfonline.com By inhibiting a specific enzyme, this compound can cause a metabolic perturbation, and computational models can predict the consequences of this disruption. tandfonline.comnih.gov
A common technique is Flux Balance Analysis (FBA), which uses a genome-scale metabolic model (GEM) to simulate the flow of metabolites (fluxes) through the entire metabolic network of an organism. nih.govoup.com The process for modeling the effect of this compound would be:
Model Selection: Utilize an existing, validated GEM of the target organism.
Simulating Inhibition: The inhibition of a target enzyme by this compound is simulated by constraining or eliminating the flux through the corresponding reaction in the model. oup.comnih.gov
Prediction of Phenotype: The model then predicts the resulting metabolic state, such as a reduced growth rate or the accumulation and depletion of specific metabolites. pnas.orgplos.org For example, inhibiting an enzyme in an amino acid biosynthesis pathway would lead to a buildup of the substrate and a deficiency of the product, forcing the cell to find alternative pathways if possible.
These models help identify not only the direct consequences of enzyme inhibition but also the secondary, network-wide effects, potentially revealing other vulnerabilities or metabolic bottlenecks. nih.govpnas.org
| Metabolic Pathway | State | Predicted Effect of Inhibition | Rationale |
|---|---|---|---|
| Target Amino Acid Pathway | Inhibited | Decreased flux to product; accumulation of substrate. | Direct inhibition of a key enzyme by this compound. |
| Central Carbon Metabolism | Perturbed | Rerouting of flux from glycolysis/TCA cycle. | The cell attempts to compensate for the blockage by redirecting precursors. |
| Alternative Biosynthetic Pathways | Upregulated | Increased flux. | Activation of compensatory pathways to synthesize the required product or related metabolites. |
| Biomass Production (Growth) | Objective Function | Reduced predicted growth rate. | Inhibition of an essential pathway limits the availability of building blocks for growth. nih.gov |
Structure-Activity Relationship (SAR) Studies via in silico Methods
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. japsonline.comoncodesign-services.com In silico SAR methods, often termed Quantitative Structure-Activity Relationship (QSAR), use computational models to establish a mathematical correlation between chemical structure and activity. revistaft.com.brthescipub.com
For this compound, an in silico SAR study would be conducted to guide the design of more potent or selective analogs. mdpi.comoncodesign-services.com The methodology involves several steps:
Analog Library Generation: A virtual library of compounds is created by systematically modifying the structure of this compound. Modifications could include changing the fluorine's position, substituting it with other halogens (Cl, Br), or altering the length of the carbon backbone.
Descriptor Calculation: For each analog, a large number of molecular descriptors are calculated using software. These descriptors quantify various physicochemical properties, such as size, shape, hydrophobicity (logP), and electronic properties (e.g., atomic charges). nih.gov
Model Building: Using statistical methods or machine learning algorithms, a QSAR model is built that correlates the calculated descriptors with biological activity (which could be experimental data or, in a purely in silico workflow, predicted binding affinities from molecular docking). revistaft.com.brresearchgate.net
Prediction and Optimization: The validated QSAR model can then predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis and experimental testing. fda.gov
This approach accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest predicted potency and most favorable properties. oncodesign-services.comrevistaft.com.br
| Compound | Modification | Molecular Weight (Descriptor) | LogP (Descriptor) | Predicted Activity (e.g., -log(IC₅₀)) |
|---|---|---|---|---|
| L-Norvaline | Parent Compound | 117.15 | -1.7 | 2.0 |
| This compound | Fluorine at C5 | 135.14 | -1.5 | 5.5 |
| 5-Chloro-L-norvaline | Chlorine at C5 | 151.60 | -0.9 | 5.1 |
| 4-Fluoro-L-norvaline | Fluorine at C4 | 135.14 | -1.4 | 4.8 |
| 6-Fluoro-L-leucine | Branched chain analog | 149.17 | -1.1 | 4.2 |
Future Directions and Emerging Paradigms in 5 Fluoro L Norvaline Research
Integration with Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
The biological effects of incorporating an unnatural amino acid like 5-Fluoro-L-norvaline are complex and multifaceted. Multi-omics, the integrated analysis of different biological data layers, provides a powerful framework for a systems-level understanding. frontlinegenomics.comfrontlinegenomics.com These technologies can create a comprehensive picture of the molecular changes within a biological system following the introduction of this compound. aginganddisease.orgnih.gov
Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontlinegenomics.com In the context of this compound, metabolomics can be used to track the metabolic fate of the compound and its downstream effects. For instance, studies on the related amino acid L-norvaline have utilized metabolomics to assess its impact on cellular pathways. biologists.comsemanticscholar.orgnih.gov Future research could apply similar untargeted metabolomics approaches, likely using mass spectrometry, to map how this compound perturbs endogenous metabolic networks. nih.gov
Proteomics: Proteomics, the comprehensive study of proteins, is crucial for understanding how this compound is incorporated into the proteome and what functional consequences arise. frontlinegenomics.com Quantitative mass spectrometry-based proteomics can identify and quantify proteins that have incorporated this compound, revealing its potential to alter protein stability, function, and interactions. google.com This approach allows for a global assessment of changes in protein expression and post-translational modifications, providing insights into cellular responses and adaptation mechanisms. mdpi.com
The integration of these datasets offers a synergistic view, linking changes in the metabolome to alterations in the proteome, thereby decoding the complex regulatory networks affected by this compound. aginganddisease.org
Table 1: Application of Multi-Omics Technologies in this compound Research
| Omics Field | Core Technology | Key Research Questions for this compound | Potential Insights |
|---|---|---|---|
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy frontlinegenomics.com | What are the metabolic byproducts of this compound? How does it alter cellular metabolic pathways? nih.gov | Identification of metabolic fate, downstream pathway perturbations, and potential off-target effects. |
| Proteomics | Mass Spectrometry (MS) frontlinegenomics.comgoogle.com | Which proteins incorporate this compound? How does this affect protein stability, function, and interactions? nih.gov | Mapping of incorporation sites, understanding effects on protein folding and stability, identifying altered protein-protein interactions. nih.govdoi.org |
| Multi-Omics Integration | Computational & Bioinformatic Tools mdpi.com | How do changes in the proteome correlate with shifts in the metabolome? | A holistic view of the cellular response, linking genetic and environmental factors to molecular function. aginganddisease.orgnih.gov |
Engineering Novel Enzymes for Fluorinated Amino Acid Biosynthesis
The efficient and selective synthesis of fluorinated amino acids like this compound is a significant challenge. Biocatalysis, using engineered enzymes, presents a sustainable and highly specific alternative to traditional chemical synthesis. d-nb.infonih.gov The focus is on developing enzymes with novel or enhanced capabilities for creating carbon-fluorine bonds or accepting fluorinated substrates. nih.gov
Recent successes in enzyme engineering have paved the way for this approach. For example, researchers have engineered enzymes like L-threonine aldolases (LTAs) to synthesize fluorinated amino acids by leveraging their substrate promiscuity. nih.gov Similarly, cytochrome P450 monooxygenases have been engineered to selectively hydroxylate non-activated C-H bonds, a reaction that can be followed by a chemical deoxofluorination step to introduce fluorine. nih.gov This chemo-enzymatic strategy allows for regio- and stereoselective fluorination that is otherwise difficult to achieve. nih.gov
For this compound, future efforts could focus on engineering aminotransferases or other enzymes in the norvaline biosynthesis pathway to accept fluorinated precursors. researchgate.net Directed evolution and site-saturation mutagenesis are powerful techniques to alter the active site of an enzyme, expanding its substrate scope to include novel fluorinated molecules. nih.govmdpi.com The goal is to create biocatalysts that can produce this compound efficiently and with high stereochemical purity. rsc.org
Table 2: Enzyme Classes for Potential Engineering towards this compound Biosynthesis
| Enzyme Class | Natural Function | Engineered Application for Fluorinated Amino Acids | Relevance to this compound |
|---|---|---|---|
| Aldolases | Catalyze aldol (B89426) addition/cleavage reactions. nih.gov | Synthesize fluorinated amino acids from fluorinated aldehydes. nih.gov | Potential to construct the fluorinated carbon backbone of this compound. |
| Cytochrome P450s | Monooxygenation of various substrates. nih.govnih.gov | Regioselective hydroxylation followed by chemical fluorination. nih.gov | Could enable fluorination at a specific, non-activated position on a norvaline precursor. |
| Aminotransferases (Transaminases) | Transfer of an amino group to a keto-acid. mdpi.com | Asymmetric synthesis of D- or L-amino acids from fluorinated keto-acids. mdpi.com | Final, stereoselective amination step to produce L-5-fluoronorvaline from its corresponding α-keto acid. |
| Non-Ribosomal Peptide Synthetases (NRPS) | Synthesize peptides without ribosomes. rsc.orgrsc.org | Engineered to accept and incorporate fluorinated amino acids into peptides. rsc.orgrsc.org | Could be designed to specifically recognize and incorporate this compound into novel peptide products. |
Development of Advanced Organotypic and Microfluidic Research Platforms
To accurately study the biological impact of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. Advanced platforms like organoids and microfluidic devices (organ-on-a-chip) offer a superior environment for assessing cellular behavior. researchgate.netnih.gov
Microfluidic systems allow for precise control over the cellular microenvironment, enabling high-throughput studies of how cells respond to compounds like this compound. nih.gov These platforms can be used for near real-time monitoring of cell growth and metabolism in response to the introduction of the fluorinated amino acid. researchgate.netfrontiersin.org For example, intelligent microfluidic bioreactors have been developed for culturing brain organoids, demonstrating the potential for creating complex, tissue-like structures in a controlled setting. researchgate.net Such systems would be invaluable for investigating the incorporation and effect of this compound in specific cell types or engineered tissues.
Organ-on-a-chip models can simulate the function of human organs, providing a more accurate context for studying the absorption, distribution, and effects of this compound within a multi-cellular, tissue-level system. researchgate.net These advanced platforms bridge the gap between simple cell culture and complex in vivo studies.
Exploration of Stereo- and Regioselective Fluorination in Complex Biological Molecules
Controlling the precise three-dimensional placement (stereoselectivity) and position (regioselectivity) of fluorine atoms is critical, as it dramatically influences a molecule's biological activity. numberanalytics.comresearchgate.net The development of new synthetic methods to achieve this control is a major frontier in fluorine chemistry. numberanalytics.com
Recent advances include the development of novel fluorinating reagents and catalytic systems that can achieve high selectivity. researchgate.netmdpi.com For instance, protocols have been developed for the regioselective fluorination of complex molecules by opening aziridine (B145994) or oxirane rings with a fluoride (B91410) source. researchgate.netmdpi.com These methods provide access to β-fluoroamines and other valuable fluorinated building blocks. researchgate.net
Enzymatic approaches are also highly promising for achieving exquisite selectivity. nih.govmdpi.com Engineered enzymes can direct fluorination to specific sites on a complex scaffold that are inaccessible through traditional chemistry. mdpi.comnih.gov Future research on this compound will benefit from these evolving synthetic toolkits, enabling the creation of precisely fluorinated peptides and proteins where the fluorine atom is placed for maximum desired effect, whether for enhancing stability or probing biological function. doi.org
Design of Next-Generation Biochemical Probes and Tool Compounds
The unique properties of the fluorine atom make fluorinated amino acids excellent candidates for use as biochemical probes. rsc.org The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. rsc.org Incorporating this compound into a protein allows researchers to use ¹⁹F NMR to monitor conformational changes, protein folding, and ligand binding in real-time. rsc.org
Furthermore, fluorinated amino acids can be used to create tool compounds that modulate biological processes. The introduction of fluorine can alter the binding affinity and selectivity of a peptide for its target. mdpi.com By rationally designing peptides containing this compound, it is possible to create highly specific inhibitors or activators of enzymes or protein-protein interactions. acs.org These fluorinated peptides can serve as powerful tools for dissecting complex biological pathways. acs.orgresearchgate.net The development of such probes often involves attaching reporter groups or using techniques like "click" chemistry to label biomolecules for imaging or affinity purification. nih.govgoogle.com
Q & A
Q. What computational approaches model the molecular interactions of this compound?
- Methodology : Apply molecular dynamics (MD) simulations to study binding kinetics and free energy landscapes. Validate predictions with experimental data (e.g., surface plasmon resonance) and publish code/parameters for reproducibility .
Key Considerations
- Data Contradiction Analysis : Prioritize transparency in reporting negative results and methodological variations (e.g., buffer composition) that may explain inconsistencies .
- Ethical and Relevance Checks : Ensure research questions align with unmet needs in biochemistry or pharmacology, avoiding redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
